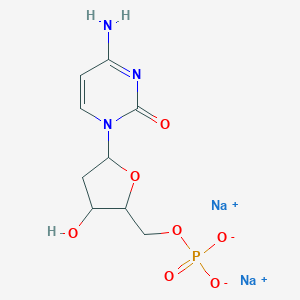

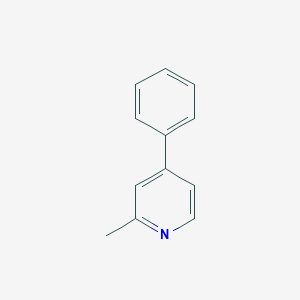

2-Methyl-4-phenylpyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Methyl-4-phenylpyridine and related compounds often involves complex reactions. For example, the displacement of a methylsulfinyl group from the 6-position of the pyridine ring has been elaborated to produce 2-aminopyridines with various polar 6-substituents, showcasing the synthetic flexibility of pyridine derivatives (S. Teague, 2008). Additionally, the synthesis from 2,2'-bipyridine through a series of reactions including oxidation, nitration, and Suzuki coupling reaction emphasizes the diverse synthetic routes available for modifying pyridine structures (Gao Xi-cun, 2008).

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-phenylpyridine and its derivatives has been characterized using various spectroscopic methods. For instance, studies on iridium complexes with 2-phenylpyridine ligands have provided insight into the coordination chemistry and molecular structure of pyridine-based compounds, revealing their potential for forming complex structures with transition metals (F. Neve et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 2-Methyl-4-phenylpyridine often result in the formation of complex structures. For example, the nucleophilic behavior of anionic complexes derived from 2-phenylpyridine has been explored, showing the potential for diverse chemical transformations and the synthesis of new compounds with unique properties (V. Nguyen et al., 2015).

Physical Properties Analysis

Physical properties such as melting points and solubility are critical for understanding the behavior of 2-Methyl-4-phenylpyridine in various conditions. Studies have characterized these properties for related compounds, providing a foundation for predicting the behavior of 2-Methyl-4-phenylpyridine under different conditions (A. Novianti & K. Hansongnern, 2017).

Chemical Properties Analysis

The chemical properties of 2-Methyl-4-phenylpyridine, such as its reactivity and interaction with other molecules, are influenced by its molecular structure. Investigations into the reactivity of pyridine derivatives with metal ions have shed light on the coordination chemistry and potential applications of these compounds in various fields (I. Kaya & S. Koyuncu, 2003).

Applications De Recherche Scientifique

Palladium-Catalyzed Methylation of Aryl C-H Bond by Using Peroxides :

- A novel Pd(OAc)2-catalyzed methylation reaction of aryl C−H bonds was discovered, where peroxide is used as both the methylating agent and the hydrogen acceptor. Various 2-phenylpyridines were used as reactants, demonstrating the utility of these compounds in chemical synthesis (Zhang, Feng, & Li, 2008).

Antitumor Agents :

- The antitumor agent 2-formyl-4-(m-amino)phenylpyridine thiosemicarbazone (4-APPT), synthesized using 4-Phenyl-2-picoline formed by methylation of 4-phenylpyridine, showed potent antineoplastic activity in mice bearing Sarcoma 180 ascites cells (Agrawal, Booth, DeNuzzo, & Sartorelli, 1975).

Comparative Carcinogenicity Studies :

- 2-Amino-5-phenylpyridine (2-APP), a mutagenic heterocyclic aromatic amine structurally similar to the carcinogen 4-aminobiphenyl (4-ABP), was studied for tumorigenic activity in mice. No treatment-related neoplastic lesions were observed for 2-APP, highlighting its comparative safety (Dooley, Stavenuiter, Westra, & Kadlubar, 1988).

Neurotoxicity Studies :

- 1-Methyl-4-phenylpyridine (MPP+), an oxidative metabolite of MPTP, is a neurotoxin affecting dopamine, norepinephrine, and serotonin neurons. This has implications for research into Parkinson's disease and other neurodegenerative disorders (Namura, Douillet, Sun, Pert, Cohen, & Chiueh, 1987).

Study of MPP+ Uptake by Mitochondria :

- MPP+ (1-methyl-4-phenylpyridine), a metabolite of MPTP, was found to inhibit ADP-stimulated and uncoupled oxidation of NADH-linked substrates in brain mitochondria. This suggests a role for MPP+ in compromising mitochondrial oxidative capacity, contributing to MPTP toxicity (Nicklas, Vyas, & Heikkila, 1985).

Comparative Studies on MPP+ and Paraquat Cytotoxicity :

- MPP+ and the herbicide paraquat were compared for their effects on isolated rat hepatocytes. While paraquat's cytotoxicity involved active oxygen species, MPP+ induced cell damage through additional mechanisms, suggesting different pathways of toxicity (Di Monte, Sandy, Ekström, & Smith, 1986).

Orientations Futures

The synthesis of 2-methylpyridines via α-methylation represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . This method could be used to produce a series of 2-methylpyridines for various applications .

Propriétés

IUPAC Name |

2-methyl-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWNQZTZTZWPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376489 | |

| Record name | 2-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-phenylpyridine | |

CAS RN |

15032-21-0 | |

| Record name | 2-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)

![Kyselina wolframova [Czech]](/img/structure/B85289.png)